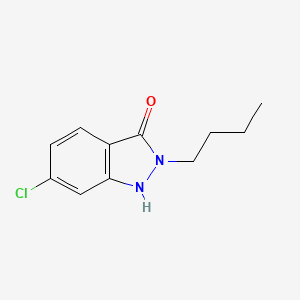
2-Butyl-6-chloro-1,2-dihydro-3H-indazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-6-chloro-1H-indazol-3(2H)-one is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-6-chloro-1H-indazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One possible route is the reaction of 2-butyl-4-chlorobenzoyl chloride with hydrazine hydrate, followed by cyclization to form the indazole ring. The reaction conditions may include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This may include the use of continuous flow reactors, efficient purification techniques, and ensuring the reaction conditions are scalable and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
2-Butyl-6-chloro-1H-indazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chlorine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups like amines or thiols.
Aplicaciones Científicas De Investigación
2-Butyl-6-chloro-1H-indazol-3(2H)-one may have several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2-Butyl-6-chloro-1H-indazol-3(2H)-one would depend on its specific biological or chemical activity. In medicinal applications, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2-Butyl-1H-indazol-3(2H)-one: Lacks the chlorine atom, which may affect its reactivity and biological activity.
6-Chloro-1H-indazol-3(2H)-one: Lacks the butyl group, potentially altering its chemical properties and applications.
2-Butyl-6-fluoro-1H-indazol-3(2H)-one: Substitution of chlorine with fluorine may result in different reactivity and biological effects.
Uniqueness
The presence of both the butyl group and the chlorine atom in 2-Butyl-6-chloro-1H-indazol-3(2H)-one makes it unique compared to its analogs. These substituents can influence the compound’s chemical reactivity, stability, and potential biological activities, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
89438-58-4 |
|---|---|
Fórmula molecular |
C11H13ClN2O |
Peso molecular |
224.68 g/mol |
Nombre IUPAC |
2-butyl-6-chloro-1H-indazol-3-one |
InChI |
InChI=1S/C11H13ClN2O/c1-2-3-6-14-11(15)9-5-4-8(12)7-10(9)13-14/h4-5,7,13H,2-3,6H2,1H3 |
Clave InChI |
WSFQALWBBIIXBU-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C(=O)C2=C(N1)C=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


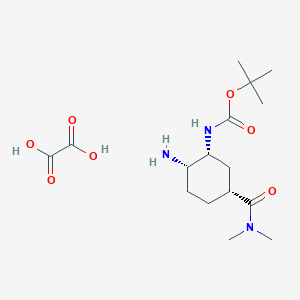
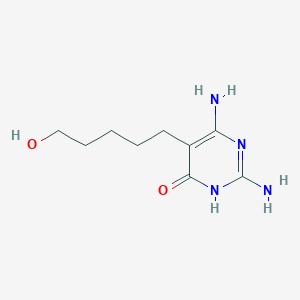

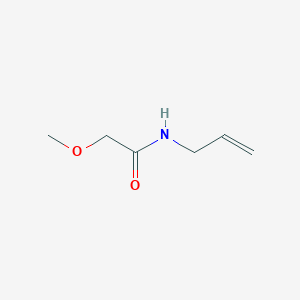
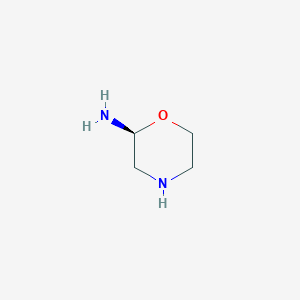
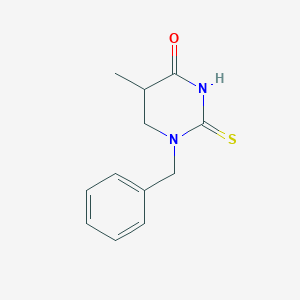
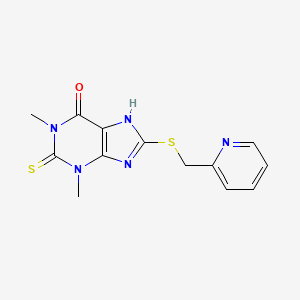
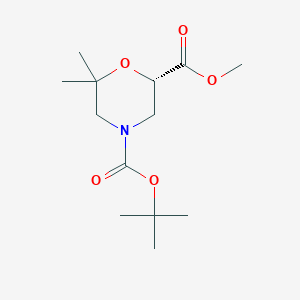
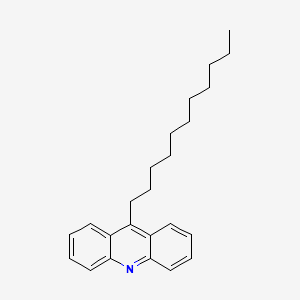
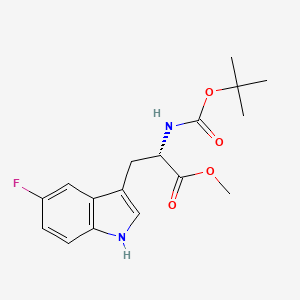
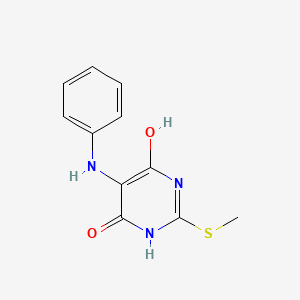
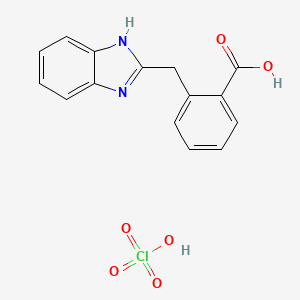
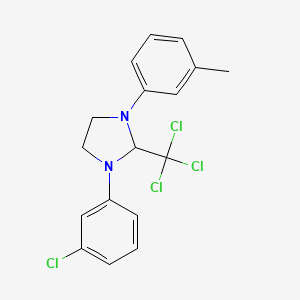
![(4E)-4-[(4-Aminophenyl)imino]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12925274.png)
